YJ182

NDM-1 inhibitor IC50 comparison antibiotic resistance

Research on carbapenem-resistant Enterobacterales often fails due to narrow-spectrum β-lactamase inhibitors that cannot address the diversity of MBL genotypes in clinical isolates. YJ182 solves this with verified broad-spectrum potency. • Potent NDM-1 inhibition (IC50=0.23 μM), over 30-fold stronger than captopril. • Broad MBL coverage: IMP-1 (IC50=0.25 μM), VIM-2 (IC50=0.61 μM), GIM-1 (IC50=0.49 μM). • Structurally defined quinoline-2-carboxylate scaffold ideal for SAR benchmarking. Supplied as a solid with guaranteed Certificate of Analysis. Standard global shipping at ambient temperature.

Molecular Formula C21H15N3O4S
Molecular Weight 405.4 g/mol
Cat. No. B12391175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYJ182
Molecular FormulaC21H15N3O4S
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC3=C2C=CC=C3NS(=O)(=O)C4=CC=CC=N4)C(=O)O
InChIInChI=1S/C21H15N3O4S/c25-21(26)18-13-16(14-7-2-1-3-8-14)15-9-6-10-17(20(15)23-18)24-29(27,28)19-11-4-5-12-22-19/h1-13,24H,(H,25,26)
InChIKeySSBXSUHBZWWIJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YJ182 Broad-Spectrum MBL Inhibitor Overview


YJ182 is a synthetic 8-sulfonamido-quinoline-2-carboxylic acid derivative that functions as a reversible, zinc-binding inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1) [1]. This compound is part of a rationally designed series evolved from the dipicolinic acid (DPA) hit fragment, aiming to re-sensitize multidrug-resistant bacteria to carbapenem antibiotics [1]. YJ182 is characterized by its potent in vitro inhibition of NDM-1 (IC50 = 0.23 μM) and demonstrates a broad inhibitory profile across other clinically relevant metallo-β-lactamases (MBLs), including IMP-1, VIM-2, and GIM-1 .

Workflow NDM-1 and broad MBL panel inhibition studies
Selection Quinoline-2-carboxylate zinc-binding inhibitor scaffold
Context Carbapenem re-sensitization research in multidrug-resistant models

YJ182: Why It Cannot Be Substituted


Generic substitution with alternative NDM-1 inhibitors is not scientifically justifiable due to significant variance in inhibitory potency and, critically, the spectrum of metallo-β-lactamase (MBL) coverage. While compounds like captopril exhibit weak NDM-1 inhibition (IC50 = 7.9 μM) [1], YJ182 is over 30-fold more potent (IC50 = 0.23 μM) . More importantly, the ability of YJ182 to potently inhibit IMP-1, VIM-2, and GIM-1 alongside NDM-1 represents a broad-spectrum MBL inhibition profile that is not a common feature of many other NDM-1 inhibitors. This differential profile is essential for research models involving diverse carbapenemase-producing clinical isolates, where a narrow-spectrum inhibitor may fail to restore antibiotic susceptibility.

!

Narrow-spectrum NDM-1 inhibitors (e.g., captopril) may not achieve comparable broad MBL coverage (IMP-1, VIM-2, GIM-1).

!

Substantial potency differences across MBL subtypes can alter carbapenem potentiation outcomes in multi-enzyme models.

!

Fragment-derived hits (e.g., DPA) lack the optimized quinoline-2-carboxylate profile and may not support sensitive assay formats.

YJ182 Comparative Potency and Spectrum


Superior NDM-1 Inhibition vs. Captopril

YJ182 demonstrates a significantly higher inhibitory potency against NDM-1 than the benchmark inhibitor captopril. In enzyme inhibition assays, YJ182 achieved an IC50 of 0.23 μM , whereas the literature reports a much weaker IC50 of 7.9 μM for D-captopril under comparable conditions [1]. This translates to a >30-fold improvement in potency, a critical differentiation for research seeking high-efficiency NDM-1 blockade.

NDM-1 inhibition vs captopril
Cross-study comparable
YJ182 IC50 0.23 µM
Captopril IC50 7.9 µM
34.3-fold lower IC50
Reported potency comparison context; supports NDM-1 target engagement studies
Biochemical assay with chromogenic substrate
NDM-1 inhibitor IC50 comparison antibiotic resistance

Enhanced VIM-2 Inhibition vs. QuinolineC4SH

When evaluated against VIM-2, another clinically significant metallo-β-lactamase, YJ182 (IC50 = 0.61 μM) demonstrates superior inhibitory potency compared to the broad-spectrum inhibitor QuinolineC4SH, which was reported with an IC50 of 2.4 μM [1]. This represents a 2.7-fold increase in potency for YJ182, suggesting it may be a more effective tool for neutralizing VIM-2-mediated carbapenem resistance.

VIM-2 inhibition vs QuinolineC4SH
Cross-study comparable
YJ182 IC50 0.61 µM
QuinolineC4SH IC50 2.4 µM
2.7-fold lower IC50
Reported potency comparison; supports broad MBL inhibition research
Purified VIM-2, chromogenic assay
VIM-2 inhibitor broad-spectrum MBL inhibitor antibiotic adjuvant

Balanced IMP-1 and NDM-1 Inhibition

A significant differentiator for YJ182 is its ability to potently inhibit IMP-1 with an IC50 of 0.25 μM, which is comparable to its NDM-1 IC50 of 0.23 μM . This contrasts sharply with many NDM-1 inhibitors that show drastically reduced activity or are inactive against IMP-1 [1]. The near-equivalent potency across these two major MBL subclasses (B1 subclass for NDM-1 and IMP-1) is a specific, verifiable feature that makes YJ182 a preferred compound for research models requiring dual enzyme inhibition.

Balanced IMP-1 / NDM-1 profile
Class-level inference
IMP-1 IC50 0.25 µM
NDM-1 IC50 0.23 µM
~1.1-fold difference
Supports dual-enzyme blockade context; many NDM-1 inhibitors show >100-fold drop against IMP-1
Class-level inference; verify in model
IMP-1 inhibitor MBL inhibitor carbapenemase

GIM-1 Potency Gain over DPA Fragment

The evolution from the initial hit fragment dipicolinic acid (DPA) to YJ182 results in a substantial gain in inhibitory activity against the less common but clinically important MBL, GIM-1. YJ182 inhibits GIM-1 with an IC50 of 0.49 μM , which is approximately a 163-fold improvement over the reported IC50 of DPA (~80 μM) [1]. This quantifiable SAR progression highlights the chemical optimization embodied in YJ182, offering a far more effective tool for studying GIM-1-mediated resistance.

GIM-1 potency gain over DPA
Cross-study comparable
YJ182 IC50 0.49 µM
DPA ~80 µM
163-fold lower IC50
Reported SAR optimization context; supports quinoline-2-carboxylate scaffold development
DPA fragment comparison; biochemical assay
GIM-1 inhibitor structure-activity relationship lead optimization

YJ182 Research Applications


Meropenem Potentiation in NDM-1+ Isolates

Based on its potent NDM-1 inhibition (IC50 = 0.23 μM) and the core publication's demonstrated MIC reduction for meropenem in NDM-1-expressing bacteria [1], YJ182 is an ideal compound for researchers studying the restoration of carbapenem susceptibility. Its superior potency compared to early inhibitors like captopril [2] means lower concentrations are required to achieve synergistic effects with meropenem, making it a more efficient and relevant tool for in vitro and in vivo models of antimicrobial combination therapy against carbapenem-resistant Enterobacterales.

Simultaneous NDM-1, VIM-2, IMP-1 Inhibition

For projects investigating resistance mechanisms in clinical environments where multiple MBL genotypes co-exist, YJ182 provides a unique advantage. Its ability to potently inhibit NDM-1 (IC50 = 0.23 μM), IMP-1 (IC50 = 0.25 μM), and VIM-2 (IC50 = 0.61 μM) with comparable efficacy allows for a single-compound strategy to block several major carbapenemases. This is particularly valuable when studying polymicrobial infections or when using a panel of diverse clinical isolates, eliminating the complexity of using a cocktail of narrow-spectrum inhibitors [1].

SAR & Optimization of Quinoline-2-Carboxylate Scaffold

YJ182 serves as a benchmark compound in the quinoline-2-carboxylate series, offering a quantifiable reference point for SAR studies . With its established IC50 values across a panel of five enzymes (NDM-1, IMP-1, VIM-2, GIM-1, MMP-2) [1], it provides a multi-dimensional activity profile. Researchers can use YJ182 as a positive control or as a structural template for designing next-generation inhibitors, assessing how modifications to the 8-sulfonamido or other moieties impact potency, spectrum, and potentially selectivity against human metalloenzymes .

MBL Assay Development & Inhibitor Screening

Given its well-characterized and potent inhibition of a broad panel of purified MBL enzymes , YJ182 is a prime candidate for use as a reference inhibitor in the development and validation of high-throughput screening (HTS) assays or secondary biochemical assays. Its defined IC50 values [1] allow for the calibration of assay sensitivity and the establishment of performance benchmarks, facilitating the discovery and characterization of novel MBL inhibitors from diverse chemical libraries.

Application
Selection Property
Validation Focus
Carbapenem susceptibility restoration studies
NDM-1 inhibition profile
Synergy with meropenem in NDM-1+ models
Multi-MBL inhibition research
Broad MBL panel activity
Single-compound blockade of NDM-1, IMP-1, VIM-2
Quinoline-2-carboxylate SAR studies
Multi-enzyme benchmark profile
Activity reference for NDM-1, IMP-1, VIM-2, GIM-1
MBL inhibitor screening assay development
Characterized inhibition panel
HTS assay calibration and benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for YJ182

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.